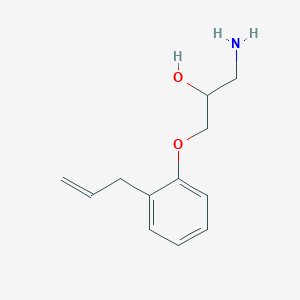

1-(2-Allyl-phenoxy)-3-amino-propan-2-ol

Description

Significance of Aryloxypropanolamine Scaffolds in Chemical Biology and Medicinal Chemistry Research

The aryloxypropanolamine scaffold is a key pharmacophore in medicinal chemistry, particularly in the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers. nih.govnih.gov This structural motif generally consists of an aromatic ring linked through an ether and a propan-2-ol unit to an amino group. nih.gov The specific arrangement of these functional groups allows for interaction with beta-adrenergic receptors, which are integral to the regulation of cardiovascular and other physiological functions. nih.govwikipedia.org

The versatility of the aryloxypropanolamine scaffold lies in the ability to modify its constituent parts—the aromatic ring, the amino group, and the propanol (B110389) backbone—to fine-tune pharmacological activity. nih.gov For instance, substitutions on the aromatic ring can influence the compound's selectivity for different beta-receptor subtypes (β1 and β2), while the nature of the substituent on the amino group can affect potency and other pharmacokinetic properties. nih.gov This modularity has made the aryloxypropanolamine scaffold a fruitful area of research for developing new therapeutic agents with improved efficacy and safety profiles. nih.gov

Overview of the 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol Core Structure as a Research Intermediate

This compound, with the molecular formula C12H17NO2, serves as a foundational building block in synthetic organic chemistry. scbt.com Its structure features a phenol (B47542) ring substituted with an allyl group at the ortho position, connected via an ether linkage to a 3-amino-propan-2-ol side chain. This arrangement provides several reactive sites for further chemical modification.

The primary amino group is a key functional handle that allows for the introduction of various substituents, leading to the creation of a diverse library of derivative compounds. The secondary alcohol on the propanol chain and the allyl group on the aromatic ring also offer opportunities for chemical transformations. The strategic importance of this compound lies in its role as a precursor for more complex molecules that are then evaluated for their biological activity.

Historical Context of Related Propanolamine (B44665) Derivatives in Pharmacological Research

The history of propanolamine derivatives in pharmacology is closely tied to the development of beta-blockers. wikipedia.org The journey began with the realization that modifying the structure of catecholamines, the natural ligands for adrenergic receptors, could lead to compounds that block the effects of these neurotransmitters. wikipedia.org

The first clinically significant beta-blocker, propranolol (B1214883), which also possesses an aryloxypropanolamine structure, revolutionized the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. wikipedia.org The success of propranolol spurred extensive research into other aryloxypropanolamine derivatives, leading to the development of a wide range of beta-blockers with varying properties. nih.govwikipedia.org

The evolution of these derivatives has been driven by the desire to achieve greater selectivity for β1-adrenergic receptors, which are primarily located in the heart, to minimize side effects associated with the blockade of β2-receptors in the lungs. nih.gov This historical progression underscores the enduring importance of the propanolamine scaffold in drug discovery.

Scope and Objectives of Academic Investigations into this compound

Academic research involving this compound primarily focuses on its utility as a synthetic intermediate. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers explore efficient and stereoselective methods for the synthesis of the core structure and its derivatives.

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of derivatives with systematic structural modifications, researchers can investigate how changes in the molecule's structure affect its biological activity. This is crucial for the rational design of new drug candidates. nih.gov

Exploration of New Therapeutic Applications: While the aryloxypropanolamine scaffold is well-established in cardiovascular medicine, academic studies may explore the potential of new derivatives for other therapeutic areas. nih.gov

The overarching goal of these academic pursuits is to expand the chemical space around the this compound core and to identify novel compounds with potentially valuable pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2-prop-2-enylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h2-4,6-7,11,14H,1,5,8-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMICLKXVMGFSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol

The most common synthetic strategies for this compound and related compounds are based on the reaction between a phenolic precursor and an epoxide-containing reagent, followed by the introduction of the amino group.

Epoxide Ring-Opening Reactions with Amines

A primary and widely adopted method for synthesizing β-amino alcohols is the ring-opening of epoxides with amines. researchgate.netjsynthchem.com This reaction is a form of nucleophilic substitution where the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. youtube.com The significant ring strain of the three-membered epoxide ring makes it susceptible to cleavage by nucleophiles, a property not shared by other ethers. jsynthchem.comyoutube.com

The reaction can proceed under either acidic or basic/neutral conditions, which can influence the regioselectivity of the attack on asymmetric epoxides. jsynthchem.comyoutube.com For the synthesis of aryloxypropanolamines, the key intermediate is a glycidyl ether derived from the corresponding phenol (B47542). The subsequent reaction with an amine opens the epoxide ring to yield the final 1-aryloxy-3-amino-propan-2-ol structure. jmedchem.com Various catalysts, including Lewis acids and environmentally friendly biocatalysts like lipases, have been employed to enhance the efficiency and selectivity of this transformation. researchgate.netorganic-chemistry.org

Strategies for Allylphenyl Ether Precursor Synthesis

The synthesis of the crucial precursor, 1-(2-allylphenoxy)-2,3-epoxypropane (also known as 2-allylphenyl glycidyl ether), is typically achieved through the reaction of 2-allylphenol with epichlorohydrin under basic conditions. jmedchem.com This process involves the deprotonation of the phenolic hydroxyl group by a base (like sodium hydroxide) to form a phenoxide anion, which then acts as a nucleophile, attacking the carbon atom of epichlorohydrin and displacing the chloride ion.

Alternative methods for synthesizing glycidyl ethers like allyl glycidyl ether (AGE) include the etherification of an alcohol (allyl alcohol) with epichlorohydrin, followed by dehydrochlorination with a base to form the epoxide ring. wikipedia.orggoogle.com Another route is the monoepoxidation of diallyl ether. wikipedia.orggrowingscience.com The choice of catalyst and reaction conditions is critical to optimize the yield and minimize side reactions. google.comgoogle.com

| Precursor | Reagent | Conditions | Product |

| 2-Allylphenol | Epichlorohydrin | Basic conditions (e.g., NaOH) | 1-(2-Allylphenoxy)-2,3-epoxypropane |

| Allyl alcohol | Epichlorohydrin | Acidic catalyst, then NaOH | Allyl glycidyl ether |

| Diallyl ether | t-Butyl hydroperoxide | Ti-MWW catalyst | Allyl glycidyl ether |

Aminolysis Reactions for Propanolamine (B44665) Formation

Aminolysis, the specific term for the cleavage of a chemical bond by an amine, is central to forming the propanolamine structure. emich.edu In this context, it refers to the nucleophilic attack of an amine on the epoxide ring of the 1-(2-allylphenoxy)-2,3-epoxypropane precursor. This reaction is highly regioselective, with the amine typically attacking the sterically less hindered terminal carbon of the epoxide, leading to the desired 3-amino-propan-2-ol structure. organic-chemistry.org

For instance, the synthesis of the well-known β-blocker Alprenolol (B1662852) involves the reaction of 1-(2-allylphenoxy)-2,3-epoxypropane with isopropylamine. jmedchem.com This reaction can be performed with or without a solvent and under various catalytic conditions to achieve high yields. organic-chemistry.org The use of catalysts such as zinc(II) perchlorate or simply conducting the reaction in water has been shown to be effective. organic-chemistry.org Microwave heating has also been demonstrated to reduce reaction times significantly for the aminolysis of epoxides. emich.edu

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of aryloxypropanolamines often resides in a single enantiomer. nih.gov The carbon atom bearing the hydroxyl group is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. Consequently, developing methods for stereoselective synthesis is of paramount importance in pharmaceutical chemistry. jmedchem.comresearchgate.net

Chiral Auxiliaries and Catalytic Approaches

Asymmetric synthesis aims to produce a specific stereoisomer directly. One powerful strategy involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comnih.gov After establishing the desired stereocenter, the auxiliary can be removed and potentially recycled. wikipedia.org Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in various asymmetric reactions, including alkylations and aldol reactions. sigmaaldrich.com

Another major approach is asymmetric catalysis, which utilizes a small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) to produce a large amount of an enantiomerically enriched product. jmedchem.comresearchgate.net Chemoenzymatic methods, which employ enzymes as catalysts, offer high stereoselectivity under mild conditions. nih.gov For example, lipases can be used for the kinetic resolution of racemic intermediates, or alcohol dehydrogenases can perform asymmetric reduction of a prochiral ketone to furnish a chiral building block for the synthesis of enantiomerically pure β-blockers. nih.gov

| Approach | Description | Example |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry during a reaction. wikipedia.org | Use of (S)-(-)-2-phenyl-3-isopropyl-5-hydroxymethyl oxazolidinyl tosylate to alkylate a phenol derivative, leading to an enantiomerically pure intermediate. google.com |

| Asymmetric Catalysis | A chiral catalyst is used to selectively produce one enantiomer over the other. researchgate.net | L-proline catalyzed α-aminoxylation to create a chiral intermediate for the synthesis of (S)-moprolol. researchgate.net |

| Chemoenzymatic Synthesis | Enzymes are used as catalysts for key stereoselective steps, such as resolution or asymmetric reduction. nih.gov | Lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate to prepare enantiopure (R)- or (S)-β-blockers. nih.gov |

Enantiomeric Resolution Techniques for Aryloxypropanolamines

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution process is required to separate them. wikipedia.org Chiral resolution is a common technique in the production of optically active drugs. wikipedia.org

One classical method is the formation of diastereomeric salts. wikipedia.org The racemic amine is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid), to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by removing the resolving agent.

Another powerful technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov The enantiomers in the racemic mixture interact differently with the chiral environment of the column, causing them to travel at different rates and elute separately. nih.govresearchgate.net This method is widely used for both analytical determination of enantiomeric purity and for preparative-scale separation of enantiomers. nih.govnih.gov

| Technique | Principle | Application Example |

| Diastereomeric Salt Crystallization | A racemic mixture is reacted with a chiral resolving agent to form diastereomers, which are then separated by crystallization due to different solubilities. wikipedia.org | Resolution of racemic tartaric acid using optically active (+)-cinchotoxine. wikipedia.org |

| Chiral HPLC | Enantiomers are separated on a chromatography column containing a chiral stationary phase based on their differential interactions. nih.gov | Separation of (±)-Alprenolol enantiomers on a chiral column for quantification. researchgate.net |

| Kinetic Resolution | One enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. | Lipase-catalyzed enantioselective hydrolysis of an N,O-bisacetylated racemic drug. google.com |

Chemical Modifications and Derivatization Strategies of the this compound Scaffold

The structural framework of this compound, featuring a primary amino group, a secondary alcohol, and reactive sites on the aromatic ring and allyl group, offers multiple avenues for chemical modification. These modifications are instrumental in creating libraries of analogs for structure-activity relationship (SAR) studies. The closely related compound, Alprenolol, which is the N-isopropyl analog, serves as a well-studied proxy for understanding the chemical tractability of this scaffold. nih.govoup.com

Modifications at the Amino Group for Analog Synthesis

The primary amino group is a principal site for derivatization, allowing for the synthesis of a wide array of secondary and tertiary amines, as well as amides, sulfonamides, and other nitrogen-containing functional groups. Such modifications significantly influence the pharmacological profile of the resulting molecules.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom is a fundamental strategy for analog synthesis. This can be achieved through several methods:

Reductive Amination: Reaction of the primary amine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is a common method for producing mono- or di-alkylated products.

Direct Alkylation with Alkyl Halides: While direct alkylation can lead to overalkylation, the use of a large excess of the primary amine can favor the mono-alkylated product. medcraveonline.com Phase-transfer catalysis has been shown to be effective for the selective mono-N-alkylation of amino alcohols with certain alkyl halides. medcraveonline.com

Nucleophilic Substitution on Epoxides: The synthesis of many beta-blockers, such as Alprenolol, involves the nucleophilic attack of an amine on an epoxide intermediate, a reaction that can be adapted to introduce various substituents. jmedchem.com

Catalytic N-Alkylation with Alcohols: Modern sustainable methods utilize alcohols as alkylating agents in the presence of a catalyst, producing water as the only byproduct. This approach offers a green alternative for creating N-alkyl amino acid derivatives and can be applied to similar scaffolds. nih.gov

N-Acylation: The reaction of the amino group with acyl chlorides or acid anhydrides under basic conditions yields the corresponding amides. This transformation alters the basicity of the nitrogen and introduces a hydrogen bond acceptor, which can change receptor binding interactions.

| Modification Type | Reagents | Resulting Functional Group | Potential Analog |

|---|---|---|---|

| N-Isopropylation | Acetone (B3395972), NaBH(OAc)₃ | Secondary Amine | Alprenolol |

| N-Benzylation | Benzaldehyde, NaBH₄ | Secondary Amine | 1-(2-Allyl-phenoxy)-3-(benzylamino)-propan-2-ol |

| N-Acetylation | Acetyl Chloride, Et₃N | Amide | N-(1-(2-allylphenoxy)-2-hydroxypropan-3-yl)acetamide |

| N,N-Dimethylation | Formaldehyde, HCOOH (Eschweiler–Clarke reaction) | Tertiary Amine | 1-(2-Allyl-phenoxy)-3-(dimethylamino)-propan-2-ol |

Structural Diversification at the Phenoxy and Allyl Moieties

Further structural diversity can be achieved by modifying the aromatic phenoxy ring and the appended allyl group. These changes can modulate properties such as lipophilicity, electronic character, and steric profile.

Phenoxy Ring Modifications: The benzene (B151609) ring is amenable to electrophilic aromatic substitution (EAS) reactions. uoanbar.edu.iqlibretexts.org The existing ether and allyl substituents are generally ortho- and para-directing. oup.com Potential EAS reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). towson.edupressbooks.pub

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization. pressbooks.pub

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group, which is a reversible reaction. towson.edupressbooks.pub

Allyl Group Modifications: The double bond of the allyl group provides a site for a variety of chemical transformations common to alkenes.

Reduction: Catalytic hydrogenation (e.g., using H₂ over Pd/C) can saturate the double bond to yield the corresponding propyl-substituted analog.

Oxidation: The alkene can be oxidized to form a diol (using OsO₄ or cold, dilute KMnO₄) or cleaved to form an aldehyde (via ozonolysis).

Addition Reactions: Halogens or hydrogen halides can be added across the double bond.

| Moiety | Reaction Type | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Phenoxy | Bromination | Br₂, FeBr₃ | Bromo-substituted aromatic ring |

| Phenoxy | Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic ring |

| Allyl | Hydrogenation | H₂, Pd/C | Propyl side chain |

| Allyl | Dihydroxylation | OsO₄, NMO | Diol on the side chain |

Preparation of Labeled Analogs for Radioligand Binding Studies

Radiolabeled analogs are indispensable tools for studying the interaction of molecules with their biological targets, such as receptors and enzymes. openmedscience.com Radioligand binding assays allow for the determination of binding affinity (Kd) and receptor density (Bmax). science.govnih.gov The primary isotopes used for this purpose are tritium (³H) and carbon-14 (¹⁴C).

Tritium (³H) Labeling: Tritium is a low-energy beta emitter favored for receptor binding studies due to its high specific activity, which allows for sensitive detection. nih.gov

Catalytic Tritiation: This can involve the reduction of a double bond or a dehalogenation reaction using tritium gas (T₂). For the 1-(2-allyl-phenoxy) scaffold, the allyl group could be saturated with tritium.

Hydrogen Isotope Exchange: This method involves replacing hydrogen atoms with tritium. Recent advances include iron-catalyzed methods that can selectively replace C-H bonds with C-T bonds in a single step on complex molecules. princeton.edu

Synthesis with Labeled Precursors: Building the molecule from a tritiated starting material ensures the label is in a specific, stable position. openmedscience.comresearchgate.net

Carbon-14 (¹⁴C) Labeling: Carbon-14 is a beta emitter with a very long half-life, making it ideal for metabolic studies (ADME - absorption, distribution, metabolism, and excretion). openmedscience.comselcia.com Its use is often required by regulatory agencies. selcia.com

Custom Synthesis: The most common approach is to perform a multi-step synthesis starting from a simple ¹⁴C-labeled precursor, such as Ba¹⁴CO₃. nih.gov For the target scaffold, this could involve synthesizing 2-allylphenol from a ¹⁴C-labeled benzene derivative.

Late-Stage Labeling: Modern techniques focus on introducing ¹⁴C at the end of a synthetic sequence, which reduces radioactive waste and streamlines the process. nih.govopenmedscience.com

| Isotope | Labeling Method | Primary Application | Rationale |

|---|---|---|---|

| Tritium (³H) | Catalytic tritiation of allyl group | Receptor Binding Assays | High specific activity allows for sensitive detection of receptor binding. nih.gov |

| Tritium (³H) | Synthesis with a tritiated precursor | Receptor Binding Assays | Provides a metabolically stable label at a specific position. openmedscience.com |

| Carbon-14 (¹⁴C) | Custom synthesis from [¹⁴C]phenol | ADME / Metabolic Studies | Long half-life and stable label position are ideal for tracking metabolites. openmedscience.commoravek.com |

| Carbon-14 (¹⁴C) | Late-stage installation | ADME / Metabolic Studies | Efficiently labels complex molecules for preclinical development. nih.gov |

Molecular Structure, Conformation, and Spectroscopic Analysis

Conformational Analysis of 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol

The three-dimensional arrangement of this compound is crucial for understanding its properties. Conformational analysis of the broader class of 1-alkylamino-3-aryloxy-2-propanols suggests a highly organized structure. nih.gov

Due to the presence of several single bonds, this compound can exist in various rotational isomers (rotamers). However, research on analogous aryloxypropanolamines indicates that not all conformations are equally stable. nih.gov In nonpolar environments, the molecule tends to adopt a stable, rigid conformation. nih.gov This preferred arrangement is a result of intramolecular interactions that limit the free rotation around the C-C and C-O bonds of the propanol (B110389) backbone. nih.gov This conformation is believed to be a key structural feature for this class of compounds. nih.gov

The preferred conformation of this compound is stabilized by a network of intramolecular hydrogen bonds. nih.gov Studies on similar amino alcohols confirm the presence of such interactions. nih.gov Specifically, a stable bicyclic-like structure can be formed through two key intramolecular hydrogen bonds:

One hydrogen bond forms between the protonated amino group (-NH3+) and the ether oxygen of the phenoxy group. nih.gov

A second hydrogen bond occurs between the hydroxyl group (-OH) on the propanol backbone and the nitrogen atom of the amino group. nih.govnih.gov

This network creates a chelated structure that significantly restricts the molecule's flexibility and defines its predominant conformation. nih.gov Computational and spectroscopic studies on related amino alcohols have confirmed the presence and importance of intramolecular hydrogen bonds in determining the molecular structure of conformers. researchgate.net

Spectroscopic Characterization in Academic Research Settings

Spectroscopic methods are essential for confirming the identity and elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule, confirming the carbon backbone.

Interactive Data Table: Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Ar-H (Aromatic) | 6.8 - 7.2 | Multiplet |

| ¹H NMR | -CH= (Allyl) | 5.9 - 6.1 | Multiplet |

| ¹H NMR | =CH₂ (Allyl) | 5.2 - 5.4 | Multiplet |

| ¹H NMR | Ar-CH₂- (Allyl) | 3.4 - 3.6 | Doublet |

| ¹H NMR | O-CH (Propanol) | ~4.0 | Multiplet |

| ¹H NMR | O-CH₂ (Propanol) | ~3.9 | Multiplet |

| ¹H NMR | N-CH₂ (Propanol) | 2.8 - 3.0 | Multiplet |

| ¹H NMR | -OH, -NH₂ | Variable (Broad) | Singlet (broad) |

| ¹³C NMR | Ar-C (Aromatic) | 110 - 160 | - |

| ¹³C NMR | -CH= (Allyl) | ~135 | - |

| ¹³C NMR | =CH₂ (Allyl) | ~117 | - |

| ¹³C NMR | Ar-CH₂- (Allyl) | ~34 | - |

| ¹³C NMR | O-CH₂ (Propanol) | ~70 | - |

| ¹³C NMR | CH-OH (Propanol) | ~68 | - |

| ¹³C NMR | CH₂-N (Propanol) | ~45 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations. The IR spectrum of this compound would display absorption bands corresponding to its hydroxyl, amino, ether, aromatic, and alkene moieties. researchgate.netnist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H and N-H stretching | -OH and -NH₂ | 3200 - 3500 (Broad) |

| C-H stretching (aromatic) | Ar-H | 3000 - 3100 |

| C-H stretching (aliphatic) | -CH₂, -CH | 2850 - 3000 |

| C=C stretching (alkene) | Allyl group | 1640 - 1680 |

| C=C stretching (aromatic) | Phenyl ring | 1450 - 1600 |

| C-O stretching (ether) | Ar-O-CH₂ | 1200 - 1270 (Asymmetric) |

| C-O stretching (alcohol) | C-OH | 1000 - 1150 |

The broadness of the O-H and N-H stretching bands is a direct indication of hydrogen bonding within the molecular structure.

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₇NO₂, which corresponds to a molecular weight of 207.27 g/mol . scbt.com

Upon ionization in a mass spectrometer, the molecule would form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of approximately 207. The subsequent fragmentation would likely occur via alpha-cleavage, which is common for ethers and amines.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 207 | [C₁₂H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 177 | [M - CH₂NH₂]⁺ | Alpha-cleavage between C2-C3 with loss of aminomethyl radical |

| 133 | [C₉H₉O]⁺ | Cleavage of the C-O bond, forming the 2-allyl-phenoxide fragment |

| 74 | [C₃H₈NO]⁺ | Cleavage of the ether bond, forming the 3-amino-propan-2-ol fragment |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage at the amino group |

UV-Visible Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the chromophoric systems within a molecule. In the case of 1-(2-allylphenoxy)-3-aminopropan-2-ol, the principal chromophore responsible for the absorption of UV radiation is the substituted benzene (B151609) ring of the 2-allylphenoxy group. The electronic transitions within this aromatic system provide a characteristic spectral signature.

The UV spectrum of aromatic compounds like the phenoxy moiety in the target molecule is primarily characterized by π → π* transitions. Generally, substituted benzenes exhibit two main absorption bands in the UV region. The first is a high-intensity band, often referred to as the E-band (ethylenic), and the second is a lower-intensity B-band (benzenoid).

Detailed research findings on the specific UV-Visible spectrum of 1-(2-allylphenoxy)-3-aminopropan-2-ol are not extensively available in the public domain. However, the spectral characteristics can be inferred from data on structurally similar compounds, such as anisole (B1667542) (methoxybenzene), which contains the fundamental phenoxy chromophore. The ether oxygen atom, with its non-bonding electrons, acts as an auxochrome, influencing the position and intensity of the absorption bands of the benzene ring. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands compared to unsubstituted benzene.

The allyl and 3-aminopropan-2-ol substituents on the phenoxy ring are not expected to induce significant shifts in the absorption maxima, as they are not in direct conjugation with the aromatic π-system. Therefore, the UV-Visible spectrum of 1-(2-allylphenoxy)-3-aminopropan-2-ol is predicted to be very similar to that of other simple alkyl phenyl ethers.

The primary absorption band, corresponding to a π → π* transition, is anticipated to appear in the shorter wavelength UV region, while the secondary, or "benzenoid," band, which is also a π → π* transition but is symmetry-forbidden in unsubstituted benzene, is expected at longer wavelengths with a significantly lower molar absorptivity.

For comparative purposes, the UV-Visible absorption data for anisole, a simple model for the phenoxy chromophore, is presented in the table below.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Electronic Transition |

|---|---|---|---|---|

| Anisole | Cyclohexane | 220 | 7800 | π → π |

| Anisole | Cyclohexane | 271 | 1450 | π → π (Benzenoid) |

This data for anisole provides a reliable reference for the expected UV-Visible absorption characteristics of the 2-allylphenoxy chromophore in 1-(2-allylphenoxy)-3-aminopropan-2-ol.

Pharmacological and Biological Research Investigations Preclinical and Mechanistic Focus

In Vitro Receptor Binding Studies of 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol and Its Derivatives

The compound this compound, commonly known as alprenolol (B1662852), has been the subject of extensive in vitro research to characterize its interactions with various cellular receptors. These studies, focusing on receptor binding affinities and kinetics, have been fundamental in elucidating its pharmacological profile at a molecular level.

Alprenolol is well-established as a non-selective beta-adrenergic receptor antagonist, demonstrating affinity for multiple beta-adrenoceptor subtypes. tocris.com Early radioligand binding assays using tritiated alprenolol, (-)[³H]alprenolol, were instrumental in identifying and quantifying beta-adrenergic receptors in various tissues.

In studies with homogenates of human mononuclear leukocytes, (-)[³H]alprenolol was used to label adenylate cyclase-coupled beta-adrenergic receptors. These binding sites demonstrated high affinity for alprenolol, with a dissociation constant (Kd) estimated to be 10 nM. duke.edu Competitive binding experiments in this system showed that the beta-adrenergic antagonist (-)-propranolol potently competed for these sites with a Kd of 9 nM. The rank order of potency for agonists was determined to be (-)-isoproterenol > (-)-epinephrine > (-)-norepinephrine, consistent with a beta-adrenergic profile. duke.edu

Similar findings were reported in studies using canine myocardium fractions. nih.govresearchgate.netpnas.org The binding of (-)[³H]alprenolol to cardiac beta-adrenergic receptors was characterized by a dissociation constant (Kd) in the range of 7-11 nM. nih.govresearchgate.net In this tissue, (-)-propranolol also showed high affinity with a Kd of 12 nM. nih.govresearchgate.net The binding was highly stereospecific, with the (-) isomers of both agonists and antagonists being significantly more potent than their corresponding (+) isomers. nih.govresearchgate.netpnas.org

| Compound | Tissue/Cell Type | Binding Affinity (Kd/Ki) | Reference |

| (-)-Alprenolol | Human Lymphocytes | 10 nM (Kd) | duke.edu |

| (-)-Alprenolol | Canine Myocardium | 7-11 nM (Kd) | nih.govresearchgate.net |

| (-)-Propranolol | Human Lymphocytes | 9 nM (Ki) | duke.edu |

| (-)-Propranolol | Canine Myocardium | 12 nM (Kd) | nih.govresearchgate.net |

This table summarizes the binding affinities of alprenolol and the related antagonist propranolol (B1214883) to beta-adrenergic receptors in different preclinical models.

Beyond its activity at adrenergic receptors, research has revealed that alprenolol interacts with other G-protein coupled receptors (GPCRs), notably serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Alprenolol is recognized as an antagonist at both 5-HT1A and 5-HT1B receptor subtypes. drugbank.comdrugbank.com This interaction indicates a broader pharmacological profile than that of a simple beta-blocker and suggests potential for modulating serotonergic neurotransmission. One report further specifies its activity as a β-adrenoceptor (β2 > β1 > β3) and 5-HT1A receptor antagonist. tocris.com

The kinetics of alprenolol's interaction with beta-adrenergic receptors have been characterized as both rapid and reversible. In studies on human lymphocytes, the binding of (-)[³H]alprenolol reached equilibrium quickly, with a half-time (t1/2) for association of less than 30 seconds. duke.edu The dissociation was also rapid, with a t1/2 of less than 3 minutes at 37°C. duke.edu Research using canine cardiac membranes reported even faster kinetics, with a t1/2 for association under 30 seconds and a t1/2 for dissociation under 15 seconds. nih.govresearchgate.netpnas.org

Unbiased molecular dynamics simulations have provided atomic-level detail into the binding process of alprenolol to the β2-adrenergic receptor (β2AR). researchgate.netresearchgate.netunq.edu.ar These computational studies revealed a dominant, well-defined binding pathway. The simulations show that alprenolol initially approaches the receptor and passes between extracellular loops 2 and 3 (ECL2/ECL3). researchgate.netresearchgate.net It then moves through a crevice between ECL2 and transmembrane helices 5, 6, and 7 to access the final binding pocket. researchgate.netresearchgate.net Interestingly, these simulations suggest that a significant energetic barrier exists even before the ligand enters the receptor's extracellular vestibule, which is thought to be related to the substantial dehydration that occurs as the drug first associates with the receptor surface. unq.edu.ar

Enzyme Interaction and Inhibition Studies in Research Models

Investigations have also explored the interaction of this compound with various enzyme systems, revealing its potential to modulate enzyme activity and its role as a substrate for metabolic enzymes.

Alprenolol has been identified as an inhibitor of lysosomal phospholipase A2 (LPLA2), also designated as PLA2G15. nih.gov This enzyme plays a role in lipid homeostasis within the lysosome. Inhibition of LPLA2 is strongly correlated with drug-induced phospholipidosis (DIP), a condition characterized by the excessive accumulation of phospholipids (B1166683) within lysosomes. nih.govnih.gov

In a large-scale screening study of 163 drugs, alprenolol was shown to inhibit LPLA2 activity with a half-maximal inhibitory concentration (IC50) of 172.7 µM. researchgate.net This finding places alprenolol among a large number of cationic amphiphilic drugs that target this enzyme, providing a mechanistic basis for its potential to induce phospholipidosis in preclinical models. nih.govnih.govresearchgate.net

| Compound | Enzyme Target | Inhibitory Concentration (IC50) | Associated Finding | Reference |

| This compound | Lysosomal Phospholipase A2 (LPLA2/PLA2G15) | 172.7 µM | Predicts drug-induced phospholipidosis | researchgate.net |

This table presents the in vitro inhibitory activity of alprenolol against a specific lysosomal enzyme.

The biotransformation of alprenolol involves interactions with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. drugbank.comnih.gov Alprenolol is a substrate for these enzymes, and its metabolism can be influenced by other compounds that induce or inhibit CYP activity. meded101.comnih.gov For example, the co-administration of known enzyme inducers can accelerate the metabolism and clearance of beta-blockers like alprenolol. This interaction highlights the role of CYP enzymes in the disposition of alprenolol. DrugBank lists Cytochrome P450 2D6 as an enzyme for which alprenolol is a substrate. drugbank.com This interaction with metabolic enzymes is a critical aspect of its preclinical pharmacological profile, as it determines the compound's pharmacokinetic behavior and potential for drug-drug interactions. nih.govcriver.com

Cell-Based Assays for Mechanistic Pathway Elucidation

Cyclic AMP Accumulation Assays

This compound exhibits partial agonist activity, a characteristic often referred to as intrinsic sympathomimetic activity (ISA). This property allows it to weakly stimulate intracellular cyclic AMP (cAMP) accumulation, although this effect can be challenging to detect under basal conditions. However, in the presence of the adenylyl cyclase activator, forskolin (B1673556), the ability of Alprenolol to enhance cAMP levels becomes more pronounced. elifesciences.org

In S49 lymphoma cells, Alprenolol has been shown to enhance cAMP accumulation when co-incubated with forskolin. This potentiation by forskolin is not unique to S49 cells and has also been observed in BC3H1 smooth muscle-derived cells. elifesciences.org Further studies have demonstrated that Alprenolol can stimulate the phosphorylation of β2-adrenergic receptors (β2AR) at PKA sites in HEK293 cells, which is indicative of the activation of the receptor-mediated Gs/AC/cAMP pathway. ahajournals.org

The signaling initiated by Alprenolol is spatially restricted. At nanomolar concentrations, it can activate β2ARs and promote G protein signaling and cAMP/PKA activities in the immediate vicinity of the receptor. This localized signaling leads to the selective enhancement of downstream effectors. ahajournals.orgpnas.org For instance, as low as 1 nM of Alprenolol can induce 20–40% of the maximal effects on cAMP production (as achieved with the full agonist isoproterenol) when measured with a sensor coupled to the β2AR. pnas.org

Table 1: Effect of this compound on cAMP Pathway Components

| Cell Line | Assay Condition | Observed Effect | Reference |

|---|---|---|---|

| S49 Lymphoma Cells | Co-incubation with forskolin | Enhanced cAMP accumulation | elifesciences.org |

| BC3H1 Smooth Muscle Cells | Co-incubation with forskolin | Potentiation of cAMP levels | elifesciences.org |

| HEK293 Cells | Stably expressing β2AR | Stimulation of β2AR phosphorylation at PKA sites | ahajournals.org |

| Hippocampal Neurons | Nanomolar concentrations | Spatially restricted cAMP/PKA signaling | ahajournals.orgpnas.org |

Cellular Viability and Apoptosis Pathway Analysis in Research Cell Lines

While the anticancer effects of several beta-blockers have been investigated, there is a notable lack of specific research on the direct effects of this compound on cellular viability and apoptosis in research cell lines. Studies on other non-selective beta-blockers, such as propranolol, have demonstrated the induction of apoptosis in various cancer cell lines, including pancreatic and non-small cell lung cancer lines. ncats.ionih.govnih.gov For example, propranolol has been shown to increase the number of apoptotic cells in the PC-2 pancreatic cancer cell line, an effect mediated through the β2-adrenoceptors. ncats.io In A549 non-small cell lung cancer cells, propranolol treatment reduced cell viability and inhibited the clonogenicity of cancer spheroids by activating intrinsic apoptotic markers like CASP3 and CASP9.

Given that Alprenolol is also a non-selective beta-blocker, it is plausible that it may exert similar effects on cellular viability and apoptosis. However, without direct experimental evidence, this remains speculative. The anticancer activity of beta-blockers does not appear to be directly correlated with their selectivity for beta-adrenoceptors, and compounds like propranolol have shown strong anticancer activity in vitro. nih.gov

Ion Channel Modulation Studies in Model Systems

Research has shown that this compound can modulate the activity of specific ion channels. In primary hippocampal neurons, Alprenolol at nanomolar concentrations has been found to augment the activity of endogenous L-type calcium channels (LTCC). ahajournals.orgpnas.org This effect is mediated through the activation of β2ARs, which promotes a spatially restricted G protein signaling cascade involving cAMP and PKA. The localized increase in cAMP/PKA activity leads to the PKA-dependent phosphorylation and stimulation of the L-type calcium channel, CaV1.2. ahajournals.orgpnas.org

This modulation of L-type calcium channels by Alprenolol is selective, as it does not appear to affect other channels such as the AMPA receptor in the same neuronal models. ahajournals.orgpnas.org The ability of Alprenolol to act as a partial agonist at the β2AR, even at low concentrations, is central to this mechanism of ion channel modulation.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Impact of Substituent Variations on Ligand-Target Interactions

The biological activity of aryloxypropanolamine beta-blockers, including this compound, is significantly influenced by the nature and position of substituents on the aromatic ring. For benzenoid rings, ortho-substituted derivatives are generally more potent than their meta- or para-substituted counterparts.

In the case of Alprenolol, the allyl group is in the ortho position of the phenoxy ring. When the ortho-substituent contains a heteroatom in the alpha position, the potency can be further increased. This is likely due to the resulting electronic stimulation of the phenyl ring. The introduction of an -OCH2- group between the aromatic ring and the ethylamine (B1201723) side chain is a key structural feature for beta-blocking activity in this class of compounds.

Bulky aliphatic groups, such as the isopropyl group found in Alprenolol, on the amino function are crucial for optimal antagonist activity at the β-receptor. Furthermore, for optimal activity, the amine must be secondary.

Stereochemical Influence on Biological Activity

The biological activity of this compound is highly dependent on its stereochemistry. The compound possesses a chiral center in the propan-2-ol backbone, leading to the existence of (S)- and (R)-enantiomers. The beta-adrenergic receptor blocking activity resides predominantly in the (S)-(-)-enantiomer. ncats.ionih.gov

Studies have shown that the (S)-(-)-isomer of Alprenolol is approximately 100 times more active as a beta-adrenoreceptor antagonist than its (R)-(+)-enantiomer. ncats.io This stereoselectivity is also evident in binding studies, where the (-) isomers of beta-adrenergic antagonists demonstrate a significantly higher affinity for the receptor binding sites compared to the (+) isomers. pnas.org This highlights the critical three-dimensional arrangement of functional groups for effective interaction with the chiral environment of the receptor's active site.

Table 2: Stereoisomer Potency of this compound

| Enantiomer | Relative Potency (Beta-Adrenoreceptor Antagonism) | Reference |

|---|---|---|

| (S)-(-)-Alprenolol | ~100x more active | ncats.io |

| (R)-(+)-Alprenolol | Less active | ncats.io |

Theoretical Mechanisms of Biological Interaction and Signaling Pathways (Preclinical)

The primary theoretical mechanism of action for this compound is centered on its interaction with adrenergic receptors, functioning as an antagonist. This interaction initiates a cascade of downstream signaling events that modulate various physiological processes, primarily within the cardiovascular system.

Beta-Adrenergic Receptor Blockade

Based on its structure, the compound is predicted to be a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. ontosight.ai

Beta-1 Receptor Blockade : These receptors are predominantly located in the heart. ontosight.ai By blocking the action of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at these sites, the compound would inhibit their normal stimulatory effects. patsnap.com This leads to a decrease in heart rate (negative chronotropic effect) and a reduction in the force of myocardial contraction (negative inotropic effect), ultimately lowering cardiac output. ontosight.aipatsnap.com

Beta-2 Receptor Blockade : The antagonism of β2-receptors, which are found in the smooth muscle of bronchi and blood vessels, can lead to smooth muscle contraction. ontosight.ai An important consequence of β2-receptor blockade in the juxtaglomerular apparatus of the kidney is the inhibition of renin production. nih.govdrugbank.com This dampens the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced levels of angiotensin II and aldosterone. The outcome is decreased vasoconstriction and less water retention, contributing to a reduction in blood pressure. ontosight.ainih.govdrugbank.com

Biased Agonism and Beta-Arrestin Signaling

Recent preclinical research has revealed a more complex mechanism for some beta-blockers, including the structurally similar Alprenolol. drugdiscoverynews.com Beyond simple antagonism, these compounds can act as "biased ligands." This means they can selectively stimulate certain downstream signaling pathways while blocking others. nih.govnih.gov

It is theorized that this compound could also exhibit this property. Instead of only blocking G protein-mediated signaling (the classical pathway for beta-receptors), it may also stimulate a G protein-independent pathway involving a protein called beta-arrestin (β-arrestin). drugdiscoverynews.comnih.gov

The proposed beta-arrestin mediated pathway involves the following steps:

The compound binds to the β1-adrenergic receptor. nih.gov

This binding stabilizes a specific receptor conformation that promotes the recruitment of β-arrestin and an enzyme called Src. nih.gov

This complex then leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Activation of EGFR initiates further downstream signaling, such as the ERK (extracellular signal-regulated kinase) pathway, which is associated with cardioprotective effects. nih.gov

This dual action—blocking the potentially harmful effects of excessive catecholamine stimulation while simultaneously activating protective cellular pathways—represents a significant shift in understanding the mechanism of beta-blockers. drugdiscoverynews.comnih.gov

Interactive Data Table: Theoretical Biological Interactions

| Target Receptor | Predicted Effect | Downstream Signaling Pathway | Primary Consequence |

| Beta-1 Adrenergic Receptor | Antagonism | Inhibition of Gs-adenylyl cyclase pathway | Decreased heart rate and contractility |

| Beta-2 Adrenergic Receptor | Antagonism | Inhibition of Gs-adenylyl cyclase pathway | Bronchoconstriction, Vasoconstriction |

| Juxtaglomerular Apparatus (β1/β2) | Antagonism | Decreased Renin Release | Inhibition of Renin-Angiotensin-Aldosterone System |

| Beta-1 Adrenergic Receptor | Biased Agonism | β-arrestin mediated EGFR Transactivation | Activation of cardioprotective pathways (e.g., ERK) |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for identifying potential binding sites and understanding the specific interactions that stabilize the ligand-protein complex.

Studies on the binding of β-blockers to β-adrenergic receptors have revealed a conserved binding pocket. For alprenolol (B1662852), a close analog of 1-(2-allyl-phenoxy)-3-amino-propan-2-ol, the binding site is located within the transmembrane (TM) helices of the β2-adrenergic receptor (β2AR). The binding pathway often involves the ligand passing between extracellular loops 2 and 3 (ECL2/ECL3) and then moving into a crevice between ECL2 and TM helices 5, 6, and 7 to reach the binding pocket. researchgate.net

Key interactions for β-blockers like alprenolol and oxprenolol (B1678068) involve a conserved hydrogen bond network. The hydroxy-amine motif present in these molecules is crucial for establishing these interactions with the receptor. rcsb.org For alprenolol, the β-hydroxyl group and the amine group form hydrogen bonds with the side chains of specific aspartate and asparagine residues within the binding pocket of the β2AR. The aromatic portion of the molecule typically engages in hydrophobic and van der Waals interactions with surrounding nonpolar residues.

Given the structural similarities, it is highly probable that this compound binds to the same orthosteric site on β-adrenergic receptors. The key interactions are expected to be conserved, with the propan-2-ol and amino groups forming critical hydrogen bonds, while the allyl-phenoxy group would occupy a hydrophobic subpocket.

Table 1: Predicted Residue Interactions for this compound at the β2-Adrenergic Receptor (Based on Alprenolol Docking Studies)

| Interacting Residue | Interaction Type | Moiety of this compound |

| Asp113 (TM3) | Hydrogen Bond | Amino Group |

| Asn312 (TM7) | Hydrogen Bond | Hydroxyl Group |

| Tyr308 (TM7) | Hydrophobic | Allyl-phenoxy Group |

| Phe290 (TM6) | Hydrophobic | Allyl-phenoxy Group |

| Trp286 (TM6) | Hydrophobic | Allyl-phenoxy Group |

This table is predictive and based on data from analogous compounds.

The binding affinity of a ligand for its target is a critical determinant of its potency. Molecular docking simulations can provide an estimate of this affinity, often expressed as a docking score or binding energy. For alprenolol, the experimentally determined binding energy to the β2AR is approximately -12.2 kcal/mol. researchgate.net Free-energy perturbation calculations, a more rigorous computational method, have calculated a binding energy of -13.4 ± 1.6 kcal/mol for dihydroalprenolol, which is in close agreement with experimental values. researchgate.net

Docking studies on oxprenolol with mouse prion protein (PrPC) have also been conducted, with calculated binding energies of -6.2 kcal/mol for (S)-oxprenolol and -6.1 kcal/mol for (R)-oxprenolol. researchgate.net While this is a different protein target, it demonstrates the application of docking in estimating binding affinities.

For this compound, it is anticipated that the binding affinity for β-adrenergic receptors would be in a similar range to that of alprenolol and oxprenolol, given their structural and chemical similarities. The binding mode is expected to mirror that of alprenolol, with the molecule adopting a specific conformation within the binding pocket to maximize favorable interactions.

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations provide a deeper understanding of the electronic properties of a molecule, which in turn govern its geometry, conformation, and reactivity. nih.gov

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation. QM methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformations and map out the conformational energy landscape. nih.govspringernature.com This allows for the identification of low-energy, stable conformations that are more likely to be present and interact with the biological target. For small organic molecules, conformational analysis is often performed by calculating the energy as a function of dihedral angles of rotatable bonds. nih.gov

QM calculations can also be used to predict the reactivity of a molecule by analyzing its electronic structure, including the distribution of electron density and the energies of molecular orbitals. These methods are instrumental in elucidating reaction mechanisms at an electronic level. rsc.org For instance, DFT has been used to study the reaction mechanisms of amino alcohols with other reagents. researchgate.net While not directly related to receptor binding, this highlights the power of QM in understanding the chemical behavior of this class of compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govfrontiersin.org

MD simulations of alprenolol binding to the β2AR have provided detailed insights into the binding pathway. These simulations show the ligand initially associating with an "extracellular vestibule" before moving deeper into the binding pocket. researchgate.netresearchgate.net This two-step binding mechanism involves the hydrophobic part of alprenolol first interacting with hydrophobic residues on the receptor surface. researchgate.net

Simulations of oxprenolol in a lipid bilayer have been performed to understand its interaction with cell membranes, which is relevant to its bioavailability and pharmacokinetics. nih.gov These studies analyze how the drug affects the properties of the lipid bilayer, such as its thickness and order parameters. nih.gov

For this compound, MD simulations would be crucial for:

Confirming the stability of the docked pose: MD can assess whether the binding mode predicted by docking is stable over time.

Investigating the role of water molecules: Simulations can reveal the role of water molecules in mediating ligand-protein interactions.

Understanding the conformational changes in the receptor upon ligand binding: MD can shed light on how the binding of this compound might induce conformational changes in the β-adrenergic receptor, leading to its activation or inhibition.

Table 2: Summary of Computational Studies on Analogs of this compound

| Computational Method | Analog Compound | Key Findings |

| Molecular Docking | Alprenolol | Binds to a conserved pocket in β2AR; key interactions with Asp113 and Asn312. rcsb.org |

| Molecular Docking | Oxprenolol | Calculated binding energy of -6.2 kcal/mol to mouse PrPC. researchgate.net |

| Molecular Dynamics | Alprenolol | Two-step binding pathway to β2AR involving an extracellular vestibule. researchgate.netresearchgate.net |

| Molecular Dynamics | Oxprenolol | Studied interactions with a DPPC lipid bilayer, showing effects on membrane properties. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques aimed at establishing a relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

QSAR studies on aryloxypropanolamine derivatives have been successful in developing predictive models for their activity at adrenergic receptors. mdpi.comnih.gov These studies typically involve a set of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be 2D (e.g., molecular weight, logP) or 3D (e.g., molecular shape, electrostatic potential).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) generates 3D contour maps that show the regions in space where steric bulk, positive or negative charge, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.comnih.gov

Example of a Simplified 2D-QSAR Equation for a Series of Analogs:

pIC₅₀ = 0.5 * logP - 0.2 * MolecularWeight + 0.8 * NumHDonors + constant

This is an illustrative equation and not based on actual experimental data for this compound.

Pharmacophore modeling is another powerful tool for developing predictive models. A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be active at a particular receptor. unina.it For aryloxypropanolamines, a common pharmacophore model includes a hydrophobic aromatic region, a hydrogen bond acceptor (the ether oxygen), a hydrogen bond donor (the hydroxyl group), and a positively ionizable feature (the amine). nih.govdovepress.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of compounds to identify new potential hits. nih.gov

The insights gained from QSAR and pharmacophore modeling are instrumental in the design of novel analogs with improved properties, such as higher potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govrjraap.comnih.govresearchgate.net

For example, the contour maps from a 3D-QSAR study can guide chemists on where to add or remove functional groups on the scaffold of this compound to enhance its activity. If a CoMFA map indicates that a sterically bulky group is favored at a certain position on the aromatic ring, a medicinal chemist can synthesize an analog with a larger substituent at that position.

Similarly, a validated pharmacophore model can be used to design new molecules that fit the required 3D arrangement of features. By ensuring that new designs incorporate the key pharmacophoric elements in the correct spatial orientation, the probability of synthesizing an active compound is significantly increased. unina.it Computational methods can also be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the designed analogs, further refining the selection of candidates for synthesis and biological testing. wiley.com The design of novel aryloxypropanolamine derivatives has led to compounds with enhanced selectivity for specific adrenergic receptor subtypes. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Separations of 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol and Its Metabolites (non-clinical)

Chromatographic techniques are central to the purification and analysis of this compound and its metabolic products. These methods exploit subtle differences in the physicochemical properties of the analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aryloxypropanolamine compounds like this compound. scholarsresearchlibrary.com The development of a robust reversed-phase HPLC (RP-HPLC) method is a primary step for purity testing and quantification. nih.govijpsr.com

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation of the parent compound from its impurities and potential metabolites. nih.gov A common starting point is a C18 stationary phase, valued for its hydrophobicity and wide applicability. scholarsresearchlibrary.comnih.gov The mobile phase composition is critical; it usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. scholarsresearchlibrary.comnih.gov The pH of the buffer is adjusted to control the ionization state of the amino group in the molecule, thereby influencing its retention on the column. scholarsresearchlibrary.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. nih.gov

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability. nih.gov This includes assessing parameters such as linearity, precision, accuracy, specificity, and sensitivity (limit of detection, LOD, and limit of quantification, LOQ). nih.govijpsr.com For instance, a method might demonstrate linearity over a concentration range of 0.76-50 μg/mL with a high coefficient of determination (r² > 0.999). nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Aminopropan-2-ol Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | InertSustain C18 (250 × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 7.0, 12.5 mM) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 224 nm | nih.gov |

| Column Temperature | 35 °C | nih.gov |

| Injection Volume | 20 µL | nih.gov |

The structure of this compound contains a stereogenic center at the 2-position of the propanol (B110389) chain, meaning it exists as a pair of enantiomers. nih.gov Since enantiomers can exhibit different pharmacological activities, their separation and quantification are critical. nih.govresearchgate.net Chiral chromatography is the most effective method for this purpose. nih.gov

Direct chiral separation is typically achieved using a chiral stationary phase (CSP). mdpi.com CSPs based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely used and have shown broad applicability for this class of compounds. nih.govmdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. nih.gov

The choice of mobile phase is crucial for achieving enantioseparation. nih.gov In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like ethanol (B145695) or isopropanol) with a small amount of an amine modifier (like diethylamine, DEA) are common. nih.govchromatographyonline.com The alcohol modifier and amine additive play a significant role in modulating the interactions between the analyte and the CSP. nih.gov Reversed-phase and polar-organic modes can also be effective. nih.gov The methods are validated to ensure they are suitable for determining the enantiomeric purity of the compound.

Table 2: Example Chiral HPLC Conditions for Separation of β-Blocker Enantiomers

| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) | Reference |

|---|---|---|---|

| Column | CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5 µm) | Chirobiotic V (250 x 4.6 mm, 5 µm) | nih.govchromatographyonline.com |

| Mobile Phase | n-hexane/ethanol/diethylamine (40/60/0.1) | methanol/acetic acid/triethylamine (100/0.20/0.15) | nih.govchromatographyonline.com |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | nih.govchromatographyonline.com |

| Detection | UV at 265 nm | Not Specified | nih.govchromatographyonline.com |

| Column Temperature | 25 °C | 45 °C | nih.govchromatographyonline.com |

Mass Spectrometry-Based Characterization in Complex Biological Matrices (non-clinical)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying and quantifying compounds like this compound and its metabolites in complex biological samples. nih.govmdpi.com

High-resolution mass spectrometry (HRMS), using analyzers such as Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, which are essential for determining the elemental composition of parent compounds and their metabolites. nih.govresearchgate.net This capability is crucial in non-clinical metabolism studies to propose structures for unknown metabolites. nih.gov

In a typical workflow, a biological sample (e.g., from liver microsome incubations) is analyzed by LC-HRMS. nih.gov The software screens the data for potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation, sulfation) relative to the parent drug. nih.gov The structures of these potential metabolites are then elucidated by comparing their high-resolution tandem mass spectra (MS/MS) with that of the parent compound. nih.gov The fragmentation patterns provide structural information that helps to pinpoint the site of metabolic modification. nih.gov For aminopropan-2-ol derivatives, common phase I metabolic pathways include hydroxylation on the aromatic ring or alkyl chains, while phase II pathways involve conjugation with moieties like glucuronic acid or sulfate. nih.gov

Table 3: Common Metabolic Biotransformations and Corresponding Mass Shifts

| Biotransformation | Mass Change (Da) | Resulting Metabolite Type | Reference |

|---|---|---|---|

| Oxidation (Hydroxylation) | +15.9949 | Hydroxy derivative | nih.gov |

| N-methylation | +14.0157 | N-methyl derivative | nih.gov |

| Glucuronidation | +176.0321 | O-glucuronide conjugate | nih.gov |

| Sulfation | +79.9568 | Sulfate conjugate | nih.gov |

For quantitative analysis, liquid chromatography coupled with triple quadrupole tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. faa.govperlan.com.pl This technique is particularly valuable for measuring trace amounts of this compound in research samples such as plasma, urine, or tissue homogenates. faa.govwaters.com

The method relies on selected reaction monitoring (SRM), where the first quadrupole selects the precursor ion (typically the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic product ion for detection. faa.gov This process filters out chemical noise from the complex biological matrix, enabling highly specific and sensitive quantification. faa.gov Method development involves optimizing the MS parameters (e.g., collision energy) for the specific precursor-to-product ion transition and developing a robust sample preparation procedure, often involving protein precipitation or liquid-liquid extraction, to remove interferences. faa.govyidu.edu.cn The method's performance is characterized by low limits of detection (often in the sub-ng/mL range) and a wide linear dynamic range. faa.govperlan.com.pl

Table 4: Representative LC-MS/MS Parameters for Quantification

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | perlan.com.pl |

| Precursor Ion | [M+H]⁺ of the analyte | nih.gov |

| Product Ion(s) | Specific, stable fragment ions chosen for quantification and confirmation | perlan.com.pl |

| Limit of Detection (LOD) | Typically 0.39 - 1.5 ng/mL | faa.govperlan.com.pl |

| Linear Dynamic Range | Can span several orders of magnitude (e.g., 1.6 - 3200 ng/mL) | faa.gov |

Radiochemical Purity and Stability Assessment for Labeled Probes

When this compound is labeled with a radioisotope (e.g., ³H, ¹⁴C, or ¹⁸F) to create a radiotracer for research applications like receptor binding assays or positron emission tomography (PET), it is imperative to assess its radiochemical purity and stability. nih.gov Radiochemical purity is the proportion of the total radioactivity in the sample that is present in the desired chemical form. iaea.org

The assessment is typically performed using chromatographic methods such as radio-HPLC or radio-thin-layer chromatography (TLC). nih.govnih.gov These systems are equipped with a radioactivity detector in addition to a conventional detector (e.g., UV). The analysis confirms the identity of the radioactive peak by comparing its retention time with that of a non-labeled reference standard and determines the percentage of radioactivity associated with the target compound. nih.gov A high radiochemical purity (>95-99%) is generally required. nih.govnih.gov

Stability studies are conducted to ensure the radiolabeled probe does not degrade significantly over the course of an experiment. iaea.org This involves incubating the radiotracer under relevant conditions (e.g., in saline or biological matrices like human serum at physiological temperature) and analyzing its radiochemical purity at various time points. nih.govresearchgate.net The results demonstrate the time frame over which the radiolabeled probe can be used reliably. iaea.org For example, a stable probe might show a radiochemical purity of over 94% after 24 hours of incubation in human serum. nih.gov

Table 5: Example of a Radiochemical Stability Study in Human Serum at 37 °C

| Time Point (hours) | Radiochemical Purity (%) | Reference |

|---|---|---|

| 0 | 99.2 ± 0.5 | nih.gov |

| 1 | 98.5 ± 0.7 | nih.gov |

| 4 | 97.1 ± 0.9 | nih.gov |

| 8 | 96.3 ± 1.1 | nih.gov |

| 24 | 94.8 ± 1.3 | nih.gov |

Note: Data are hypothetical and presented for illustrative purposes based on typical findings in the literature.

Emerging Research Areas and Potential Applications of 1 2 Allyl Phenoxy 3 Amino Propan 2 Ol

Utility as a Synthetic Intermediate for Complex Molecule Synthesis

The principal application of 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol is as a key building block in the synthesis of more complex molecules, particularly pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic primary amine and a hydroxyl group, makes it a versatile precursor for a variety of chemical modifications. scbt.com

A significant role of this compound is as a direct precursor to the beta-blocker Alprenolol (B1662852). nih.govchegg.com Alprenolol, which is 1-(2-Allyl-phenoxy)-3-isopropylamino-propan-2-ol, is used in the management of hypertension and angina pectoris. nih.gov The synthesis of Alprenolol can be readily achieved through the N-alkylation of the primary amine of this compound with an isopropyl group. This transformation is a standard reaction in organic synthesis, often accomplished by reacting the primary amine with acetone (B3395972) under reducing conditions (reductive amination) or with an isopropyl halide.

The general synthetic utility of this compound is summarized in the table below:

| Reaction Type | Functional Group Involved | Resulting Product Class | Example Application |

| N-Alkylation | Primary Amine (-NH₂) | Secondary or Tertiary Amines | Synthesis of Alprenolol and its analogs. nih.govchegg.com |

| N-Acylation | Primary Amine (-NH₂) | Amides | Creation of compound libraries for drug discovery. |

| Epoxide Ring-Opening | Primary Amine (-NH₂) | Diamino alcohols | Synthesis of complex ligands or drug candidates. |

| Esterification | Hydroxyl (-OH) | Esters | Prodrug synthesis or modification of physical properties. |

This role as an intermediate is crucial in medicinal chemistry for generating libraries of related compounds to study structure-activity relationships (SAR). By modifying the substituent on the amino group, researchers can fine-tune the pharmacological properties of the resulting molecule, such as receptor binding affinity, selectivity, and pharmacokinetic profile.

Development of Novel Research Probes and Tool Compounds

While direct applications of this compound as a research probe are not extensively documented, its structure provides a versatile scaffold for the development of such tools. Research probes are essential for studying biological systems, allowing for the visualization, identification, and functional analysis of specific biomolecules like proteins and receptors. nih.gov

The known biological activity of its derivatives, such as Alprenolol's antagonism of beta-adrenergic receptors, makes this chemical family a prime candidate for developing targeted probes. The primary amine group of this compound serves as a convenient attachment point, or "handle," for conjugating various reporter molecules.

Potential modifications to create research probes include:

Fluorophore Conjugation: Attaching a fluorescent dye to the amine would allow for the visualization of beta-adrenergic receptors in cells and tissues using fluorescence microscopy.

Biotinylation: The addition of a biotin (B1667282) molecule would enable the isolation and purification of receptor proteins for further study, using the high-affinity interaction between biotin and streptavidin.

Photoaffinity Labeling: Incorporating a photo-reactive group would allow for the permanent, covalent labeling of the receptor binding site upon exposure to UV light, facilitating the identification of specific receptor subtypes and their binding pockets.

The allyl group on the phenoxy ring also offers a site for chemical modification, for instance, through metathesis or addition reactions, further expanding the possibilities for creating diverse and functionalized tool compounds.

Exploration in Materials Science and Polymer Chemistry (theoretical)

The trifunctional nature of this compound presents theoretical potential for its use as a monomer or cross-linking agent in polymer chemistry. The presence of a primary amine, a secondary alcohol, and a reactive allyl group allows for its participation in various polymerization reactions. scbt.comnih.gov

| Functional Group | Polymerization Reaction Type | Potential Polymer Class |

| Primary Amine (-NH₂) | Polycondensation with dicarboxylic acids | Polyamides |

| Hydroxyl (-OH) | Polycondensation with dicarboxylic acids | Polyesters |

| Amine and Hydroxyl | Polyaddition with diisocyanates | Polyurethanes |

| Allyl (-CH₂-CH=CH₂) | Free-radical polymerization | Polyolefins (with vinyl co-monomers) |

| Allyl (-CH₂-CH=CH₂) | Thiol-ene "click" reaction | Cross-linked polymer networks |

The incorporation of this molecule into a polymer backbone could impart specific properties. The phenoxy group can enhance thermal stability, while the polar amine and hydroxyl groups can improve adhesion and modify surface properties. scbt.com The allyl group is particularly valuable as it can be used for post-polymerization modification, allowing for the grafting of other molecules or for creating cross-linked networks to form gels or thermosets. nih.govnih.gov Polymers containing allyl functionalities are an emerging class of materials with significant interest in biomedical applications such as drug delivery and tissue engineering. nih.govresearchgate.net

Interdisciplinary Research Integrating Chemical Biology and Systems Biology Approaches

In the fields of chemical biology and systems biology, small molecules are used to perturb and study complex biological networks. The structural framework of this compound makes it a suitable starting point for creating chemical tools for such interdisciplinary research.

Its primary role would be as a scaffold for combinatorial chemistry to generate focused libraries of compounds. By systematically reacting the primary amine with a diverse set of building blocks, a large number of analogs can be synthesized. These libraries can then be screened against various cell lines or protein targets to identify new biological activities or to understand the off-target effects of related drugs like Alprenolol.

Amino alcohols are recognized as important pharmacophores and are found in many biologically active compounds. nih.gov By using this specific scaffold, which is known to interact with a major class of drug targets (G-protein coupled receptors), researchers can:

Identify New Targets: A library of derivatives could be used in high-throughput screening to uncover novel protein interactions and potential therapeutic targets.

Map Signaling Pathways: Specific and selective ligands developed from this scaffold can be used to activate or inhibit particular signaling pathways, helping to deconvolute complex biological networks.

Develop Systems Pharmacology Models: By studying the effects of a series of related compounds across the proteome or in whole-cell models, researchers can build computational models to predict the biological effects of new drug candidates.

While research has predominantly focused on its more complex derivatives, the foundational structure of this compound holds considerable, albeit largely unexplored, potential across a range of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products